molecular formula C22H30ClNO5 B3091629 (2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-chloro-2-cyclohexylphenoxy)-2-pyrrolidinecarboxylic acid CAS No. 1217860-71-3

(2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-chloro-2-cyclohexylphenoxy)-2-pyrrolidinecarboxylic acid

Cat. No.: B3091629
CAS No.: 1217860-71-3
M. Wt: 423.9 g/mol
InChI Key: BDYJGGSJTQZJEK-WMZOPIPTSA-N
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Description

(2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-chloro-2-cyclohexylphenoxy)-2-pyrrolidinecarboxylic acid is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a pyrrolidine ring substituted with a tert-butoxycarbonyl group, a chloro-cyclohexylphenoxy group, and a carboxylic acid group, making it a versatile molecule for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-chloro-2-cyclohexylphenoxy)-2-pyrrolidinecarboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving an appropriate amine and a dihalide.

    Introduction of the tert-butoxycarbonyl group: This step involves the protection of the amine group using tert-butyl chloroformate under basic conditions.

    Attachment of the chloro-cyclohexylphenoxy group: This step can be carried out through a nucleophilic substitution reaction, where the phenoxy group is introduced using a suitable phenol derivative and a chlorinating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-chloro-2-cyclohexylphenoxy)-2-pyrrolidinecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-chloro-2-cyclohexylphenoxy)-2-pyrrolidinecarboxylic acid has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biology: The compound may be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Materials Science: It can be utilized in the development of novel materials with specific properties, such as polymers or coatings.

    Industry: The compound may find applications in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-chloro-2-cyclohexylphenoxy)-2-pyrrolidinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-chlorophenoxy)-2-pyrrolidinecarboxylic acid
  • (2S,4S)-1-(Tert-butoxycarbonyl)-4-(2-cyclohexylphenoxy)-2-pyrrolidinecarboxylic acid
  • (2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-cyclohexylphenoxy)-2-pyrrolidinecarboxylic acid

Uniqueness

(2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-chloro-2-cyclohexylphenoxy)-2-pyrrolidinecarboxylic acid is unique due to the presence of both the chloro and cyclohexyl groups on the phenoxy moiety. This combination of substituents can impart distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(2S,4S)-4-(4-chloro-2-cyclohexylphenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30ClNO5/c1-22(2,3)29-21(27)24-13-16(12-18(24)20(25)26)28-19-10-9-15(23)11-17(19)14-7-5-4-6-8-14/h9-11,14,16,18H,4-8,12-13H2,1-3H3,(H,25,26)/t16-,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDYJGGSJTQZJEK-WMZOPIPTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=C(C=C(C=C2)Cl)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OC2=C(C=C(C=C2)Cl)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-chloro-2-cyclohexylphenoxy)-2-pyrrolidinecarboxylic acid
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(2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-chloro-2-cyclohexylphenoxy)-2-pyrrolidinecarboxylic acid
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(2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-chloro-2-cyclohexylphenoxy)-2-pyrrolidinecarboxylic acid
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(2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-chloro-2-cyclohexylphenoxy)-2-pyrrolidinecarboxylic acid
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(2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-chloro-2-cyclohexylphenoxy)-2-pyrrolidinecarboxylic acid
Reactant of Route 6
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-chloro-2-cyclohexylphenoxy)-2-pyrrolidinecarboxylic acid

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